molecular formula C20H19NO5 B2364831 Ethyl 6-(4-methoxybenzamido)-3-methylbenzofuran-2-carboxylate CAS No. 923178-51-2

Ethyl 6-(4-methoxybenzamido)-3-methylbenzofuran-2-carboxylate

Cat. No.: B2364831
CAS No.: 923178-51-2
M. Wt: 353.374
InChI Key: HBEZMUJSKPFCPT-UHFFFAOYSA-N
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Description

This compound is a benzofuran derivative with a methoxybenzamido group and a carboxylate ester group. Benzofurans are aromatic organic compounds and are part of a larger class of compounds known as heterocycles . Methoxybenzamido is a benzamide derivative with a methoxy group, and carboxylate esters are organic compounds that contain a carbonyl group bonded to an OR group .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through condensation reactions or substitution reactions involving the corresponding carboxylic acids, amines, and alcohols .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined by techniques such as melting point determination, solubility testing, and spectroscopic analysis .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical process in which this compound is involved. For example, some benzofuran derivatives are known to inhibit certain enzymes, while others may interact with specific receptors .

Properties

IUPAC Name

ethyl 6-[(4-methoxybenzoyl)amino]-3-methyl-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO5/c1-4-25-20(23)18-12(2)16-10-7-14(11-17(16)26-18)21-19(22)13-5-8-15(24-3)9-6-13/h5-11H,4H2,1-3H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBEZMUJSKPFCPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(O1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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